Clinical Evidence: Myristyl Nicotinate Quantifiably Reverses Skin Barrier Impairment in Photodamaged Human Skin vs. Placebo
In a randomized, double-blind, placebo-controlled clinical study on subjects with photodamaged facial skin, topical application of Myristyl Nicotinate (MN) for 12 weeks resulted in a statistically significant and biologically meaningful improvement in multiple objective measures of skin barrier integrity and epidermal differentiation compared to placebo [1]. Key findings included a 20% reduction in transepidermal water loss (TEWL) and a 70% increase in stratum corneum thickness, demonstrating a robust barrier-repairing effect [1].
| Evidence Dimension | Reduction in Transepidermal Water Loss (TEWL) |
|---|---|
| Target Compound Data | Approximately 20% reduction relative to placebo (P = 0.012 on cheeks, P = 0.017 on arms) |
| Comparator Or Baseline | Placebo (Vehicle) |
| Quantified Difference | 20% greater reduction in TEWL for MN vs. placebo |
| Conditions | 12-week topical application on photodamaged facial skin of human subjects; TEWL measured on cheeks and arms [1] |
Why This Matters
This directly addresses a key mechanism for treating conditions like atopic dermatitis and chronic photodamage, and demonstrates that MN actively repairs a compromised barrier rather than just occluding it, a key differentiation from simple emollients.
- [1] Jacobson, E. L., Kim, H., Kim, M., Williams, J. D., Coyle, D. L., Coyle, W. R., ... & Jacobson, M. K. (2007). A topical lipophilic niacin derivative increases NAD, epidermal differentiation and barrier function in photodamaged skin. Experimental Dermatology, 16(6), 490-499. View Source
